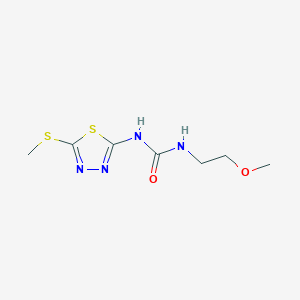

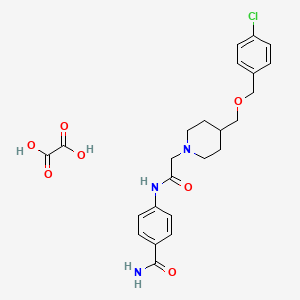

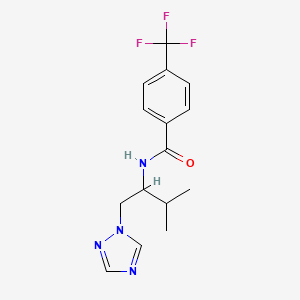

![molecular formula C17H14N2O3 B2360356 (2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid CAS No. 727652-21-3](/img/structure/B2360356.png)

(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MPIP or MIP-1 and is a potent antagonist of the GPR139 receptor. The GPR139 receptor is a G protein-coupled receptor that is expressed in the brain and has been implicated in various physiological processes. The purpose of

Scientific Research Applications

Cancer Research

A study by Almeida et al. (2018) explored selenylated imidazo[1,2-a]pyridines with potential activity against breast cancer. Compounds with methoxyphenyl groups demonstrated cytotoxic effects on MCF-7 cells, showing promise as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Structural Analysis

Dhanalakshmi et al. (2018) conducted a structural analysis of imidazo[1,2-a]pyridine derivatives, including those with methoxyphenyl rings. Their research focused on the inclination of these rings relative to the imidazole rings, contributing to the understanding of the compound's crystal structure (Dhanalakshmi et al., 2018).

Antiulcer Agents

Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines as potential antiulcer agents. Although they did not show significant antisecretory activity, some compounds exhibited cytoprotective properties (Starrett et al., 1989).

Pharmaceutical Synthesis

Khalafy et al. (2002) investigated the synthesis of imidazo[1,2-a]pyridines, highlighting the role of methoxyphenyl derivatives in forming imidazopyridines. Their work contributes to the broader field of pharmaceutical synthesis (Khalafy et al., 2002).

Antiviral Research

Enguehard-Gueiffier et al. (2013) designed biphenyl derivatives of imidazo[1,2-a]pyridine for inhibiting viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This research emphasizes the antiviral potential of these compounds (Enguehard-Gueiffier et al., 2013).

Anticholinesterase Potential

Kwong et al. (2019) explored imidazo[1,2-a]pyridine-based derivatives for their anticholinesterase potential, focusing on their inhibitory effects on enzymes like AChE and BChE. Their findings contribute to the understanding of these compounds in neurological disorders (Kwong et al., 2019).

Herbicidal Activity

Ohta et al. (1993) synthesized phenoxypropionic acid derivatives with imidazo[1,2-a]pyridine moiety and examined their herbicidal activities. This research provides insight into the agricultural applications of these compounds (Ohta et al., 1993).

properties

IUPAC Name |

(E)-3-[2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-13-6-4-5-12(11-13)17-14(8-9-16(20)21)19-10-3-2-7-15(19)18-17/h2-11H,1H3,(H,20,21)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDQZLDUTLCWSZ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

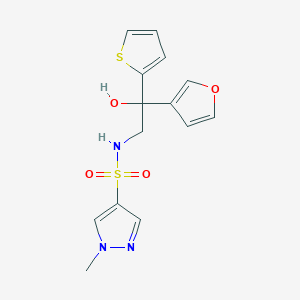

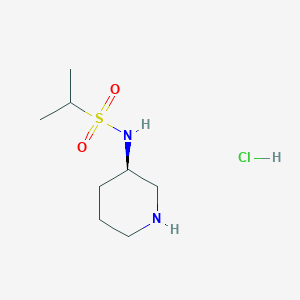

![N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2360276.png)

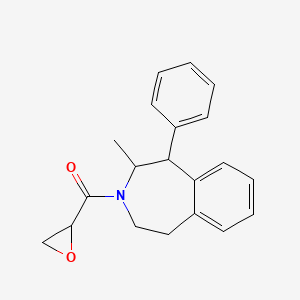

![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)

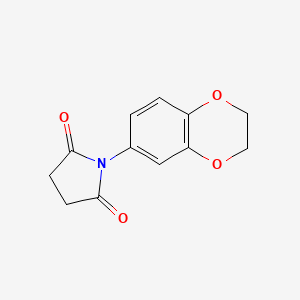

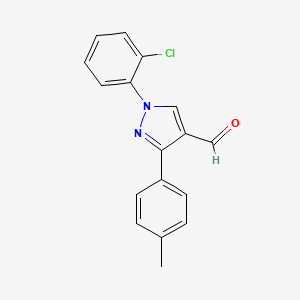

![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)

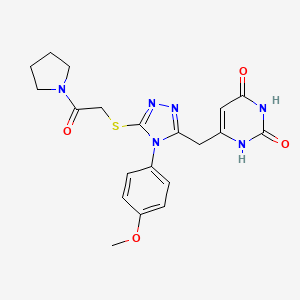

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)